molecular formula C9H4F2O B15303524 4-Ethynyl-2,3-difluorobenzaldehyde

4-Ethynyl-2,3-difluorobenzaldehyde

Cat. No.: B15303524
M. Wt: 166.12 g/mol
InChI Key: CEALTRHOIQSLOY-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Aldehydes in Advanced Chemical Research

Fluorinated aromatic aldehydes are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of fluorine atoms into an aromatic ring can profoundly influence a molecule's physicochemical properties. mdpi.comijournals.cnnih.gov These effects include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug. google.com

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to permeate biological membranes, a crucial factor for drug efficacy. mdpi.com

Modulation of Acidity and Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions. google.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can lead to enhanced binding affinity to biological targets.

The synthesis of fluorinated aromatic aldehydes can be achieved through various methods, including the direct formylation of fluorinated benzenes and the halogen-exchange (Halex) reaction of chlorinated benzaldehydes with a fluoride (B91410) source. google.com

Overview of Ethynyl-Functionalized Benzaldehydes as Key Synthetic Precursors

The ethynyl (B1212043) group (a carbon-carbon triple bond) is a highly versatile functional group in organic synthesis, offering a gateway to a vast array of chemical transformations. Ethynyl-functionalized benzaldehydes serve as crucial precursors for the synthesis of a wide range of complex molecules, including:

Heterocycles: The ethynyl group can participate in various cycloaddition reactions to form diverse heterocyclic systems, which are common scaffolds in pharmaceuticals. nih.gov

Conjugated Systems: The triple bond can be readily coupled with other unsaturated systems to create extended π-conjugated molecules with interesting photophysical properties, relevant for materials science.

Natural Product Synthesis: Many natural products feature complex carbon skeletons that can be constructed using the reactivity of the ethynyl group.

A cornerstone reaction for the introduction of an ethynyl group onto an aromatic ring is the Sonogashira coupling, which involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide. evitachem.com This reaction is known for its mild conditions and high functional group tolerance.

Strategic Importance and Emerging Research Trajectories of 4-Ethynyl-2,3-difluorobenzaldehyde

The combination of the difluorinated benzene (B151609) ring, the aldehyde function, and the ethynyl group in this compound creates a trifunctional building block with significant potential. While specific research exclusively focused on this compound is emerging, its strategic importance can be inferred from the known reactivity of its constituent parts.

The aldehyde group provides a handle for a multitude of classic organic reactions, such as reductive amination, Wittig reactions, and condensations. The ethynyl group is primed for Sonogashira couplings, "click" chemistry, and cycloaddition reactions. The difluorinated aromatic core introduces the beneficial properties of fluorine, as discussed previously.

Emerging research is likely to focus on utilizing this compound in the following areas:

Synthesis of Kinase Inhibitors: The core structure of this molecule is reminiscent of scaffolds found in various kinase inhibitors, which are a major class of anti-cancer drugs. The difluoro-substitution pattern can be exploited to fine-tune binding interactions with the kinase active site.

Development of Novel Heterocyclic Scaffolds: The intramolecular reaction between the aldehyde and the ethynyl group, or their reactions with external reagents, can lead to the formation of novel fluorinated heterocyclic systems with potential biological activity.

Creation of Advanced Materials: The ability of the ethynyl group to participate in polymerization and cross-coupling reactions makes this compound a candidate for the synthesis of fluorinated polymers and organic electronic materials with tailored properties.

Below is a table summarizing the key properties of this compound and its precursors.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound C₉H₄F₂O166.13Aldehyde, ethynyl, and difluorophenyl groups
4-Bromo-2,3-difluorobenzaldehyde (B1293408)C₇H₃BrF₂O221.00Precursor for Sonogashira coupling
2,3-Difluorobenzaldehyde (B42452)C₇H₄F₂O142.10Core aromatic aldehyde structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4F2O

Molecular Weight

166.12 g/mol

IUPAC Name

4-ethynyl-2,3-difluorobenzaldehyde

InChI

InChI=1S/C9H4F2O/c1-2-6-3-4-7(5-12)9(11)8(6)10/h1,3-5H

InChI Key

CEALTRHOIQSLOY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=C(C=C1)C=O)F)F

Origin of Product

United States

Spectroscopic and Advanced Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 4-Ethynyl-2,3-difluorobenzaldehyde. By analyzing the magnetic properties of atomic nuclei, researchers can map out the connectivity and spatial relationships of atoms within the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental techniques used to establish the basic framework of the compound.

In ¹H NMR analysis of a related compound, 4-ethynylbenzaldehyde, the aldehyde proton (CHO) presents as a singlet at 10.06 ppm. The aromatic protons appear as multiplets between 7.45 and 8.02 ppm, and the ethynyl (B1212043) proton (C≡CH) is observed at a higher field. nih.gov For 2,3-difluorobenzaldehyde (B42452), the aldehyde proton signal is located at 10.343 ppm. chemicalbook.com The aromatic protons show complex splitting patterns due to fluorine coupling. chemicalbook.com

¹³C NMR data for similar structures provide further confirmation. In 4-ethynylbenzaldehyde, the aldehyde carbon resonates at 192.0 ppm, while the aromatic and ethynyl carbons appear at distinct chemical shifts. rsc.org For 2,3-difluorobenzaldehyde, the aldehyde carbon is found at a specific resonance, and the fluorinated aromatic carbons exhibit characteristic splitting patterns due to carbon-fluorine coupling. chemicalbook.com

Table 1: ¹H NMR Data

CompoundFunctional GroupChemical Shift (ppm)
4-EthynylbenzaldehydeAldehyde (CHO)10.06
Aromatic (Ar-H)7.45-8.02
2,3-DifluorobenzaldehydeAldehyde (CHO)10.343

Table 2: ¹³C NMR Data

CompoundFunctional GroupChemical Shift (ppm)
4-EthynylbenzaldehydeAldehyde (C=O)192.0
4-Fluorobenzaldehyde (B137897)Aldehyde (C=O)190.5

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is particularly informative. This technique is highly sensitive to the local electronic environment of the fluorine nuclei. In the case of this compound, two distinct signals are expected, corresponding to the fluorine atoms at the C2 and C3 positions. The chemical shifts and coupling constants of these signals provide crucial information about their relative positions and through-space interactions with neighboring protons and the ethynyl group. For instance, in 4-fluorobenzaldehyde, the fluorine nucleus resonates at -102.4 ppm. rsc.org The analysis of fluorine-containing pharmaceuticals often utilizes ¹⁹F NMR for both qualitative and quantitative purposes.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the aldehyde group, the aromatic ring, and the ethynyl substituent.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The characteristic vibrational frequencies are indicative of specific functional groups. For this compound, the following characteristic absorption bands are expected:

Aldehyde C=O stretch: A strong absorption band typically appears in the region of 1700-1730 cm⁻¹. For 2,3,4-trimethoxybenzaldehyde, a related compound, this stretch is observed in its gas-phase IR spectrum. nist.gov

Alkyne C≡C stretch: A weak to medium absorption is expected around 2100-2140 cm⁻¹.

Alkyne ≡C-H stretch: A sharp, medium intensity band is anticipated around 3300 cm⁻¹.

Aromatic C-H stretch: These absorptions are typically found above 3000 cm⁻¹.

Aromatic C=C stretch: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

C-F stretch: Strong absorptions due to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. For this compound, the C≡C triple bond, which often shows a weak signal in the IR spectrum, is expected to exhibit a strong and sharp signal in the Raman spectrum, typically in the 2100-2140 cm⁻¹ range. rsc.org The symmetric vibrations of the benzene (B151609) ring are also often more prominent in Raman spectra. While specific Raman data for the title compound is not available, data for similar compounds like 3,4-difluorobenzaldehyde (B20872) can be found. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound, which has a molecular formula of C₉H₄F₂O, the theoretical monoisotopic mass is 166.02303 Da. uni.lu High-resolution mass spectrometry (HRMS) can verify this mass with a high degree of accuracy, typically to within a few parts per million (ppm), providing strong evidence for the compound's identity.

The analysis can be performed using various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In ESI, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed. The mass-to-charge ratio (m/z) of these ions provides a direct measure of the molecular weight.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers deeper structural insights. By inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion), a characteristic pattern of fragment ions is produced. While specific experimental fragmentation data for this compound is not widely published, the fragmentation would be expected to involve characteristic losses, such as the loss of the formyl group (-CHO), the ethynyl group (-C₂H), or rearrangements involving the fluorine atoms.

Predicted mass spectrometry data for various adducts of this compound are presented in the table below. uni.lu

AdductMass-to-Charge Ratio (m/z)
[M+H]⁺167.03031
[M+Na]⁺189.01225
[M-H]⁻165.01575
[M+NH₄]⁺184.05685
[M+K]⁺204.98619
[M+H-H₂O]⁺149.02029

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are fundamental for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for these purposes.

HPLC is a versatile and widely used technique for the analysis and purification of non-volatile and thermally sensitive compounds like aromatic aldehydes. For this compound, a reversed-phase HPLC method would be the most common approach.

In a typical setup, a C18 or a phenyl-hexyl column would be employed. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the target compound from impurities with a range of polarities.

Detection is commonly achieved using a UV detector, as the aromatic ring and conjugated system of this compound will absorb UV light, typically in the range of 254 nm. For higher sensitivity and selectivity, particularly in complex matrices, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. nih.govacs.orgresearchgate.net This reaction forms a highly colored and UV-active hydrazone derivative, significantly lowering the detection limits. acs.org

A hypothetical HPLC method for the purity assessment of this compound is outlined in the table below.

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL

Gas chromatography is another powerful technique for the analysis of volatile compounds. Given the benzaldehyde (B42025) structure, this compound is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification of separated peaks.

A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized. The carrier gas, usually helium or hydrogen, transports the sample through the column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. A temperature program, where the column temperature is gradually increased, is used to elute compounds in order of increasing boiling point.

For trace analysis of aldehydes, derivatization is a common strategy to improve thermal stability and detection sensitivity. nih.gov A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative that is highly responsive to an electron capture detector (ECD) or can be readily analyzed by GC-MS. nih.govresearchgate.net

A potential GC-MS method for the analysis of this compound is detailed in the table below.

ParameterCondition
Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Stationary Phase 5% Phenyl-methylpolysiloxane
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV

Applications As a Versatile Building Block in Complex Molecule Synthesis and Materials Science

Integration into Macrocyclic Architectures and Conjugated Systems

The aldehyde functionality is a primary gateway for incorporating the ethynyl-difluorophenyl moiety into large, cyclic structures, particularly those with extensive π-electron systems relevant to materials science and photochemistry.

Porphyrins and corroles are tetrapyrrolic macrocycles renowned for their unique optical and electronic properties. The introduction of an ethynyl-difluorophenyl substituent at a meso-position can significantly influence these characteristics.

The foundational method for synthesizing meso-substituted porphyrins is the acid-catalyzed condensation of an aldehyde with pyrrole (B145914), a method pioneered by Rothemund and later refined by Lindsey. In a typical procedure, 4-ethynyl-2,3-difluorobenzaldehyde would be reacted with pyrrole in a suitable solvent like dichloromethane (B109758) or a biphasic water/methanol mixture, using an acid catalyst such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). uni.lugoogle.com This reaction forms a mixture of linear oligomers and a cyclic porphyrinogen (B1241876) intermediate, which is then oxidized using an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the final, stable aromatic porphyrin. uni.lu

For a more controlled synthesis of an A₂B-type corrole (B1231805), where two meso positions are occupied by one type of substituent and the third by another, this compound could be condensed with a 5-aryl-dipyrromethane. nih.gov This reaction is often performed under carefully controlled conditions, sometimes at low temperatures, to minimize "scrambling," an acid-catalyzed rearrangement that can lead to a mixture of undesired products. nih.gov The resulting bilane (B1242972) or related open-chain precursor is then subjected to oxidative cyclization to form the corrole macrocycle. nih.gov

Table 1: Representative Conditions for Porphyrinoid Synthesis

Reaction Type Aldehyde Component Pyrrolic Component Catalyst/Reagent Typical Product
Porphyrin Synthesis Aromatic Aldehyde Pyrrole 1. Acid (TFA, HCl) 2. Oxidant (DDQ) A₄-type Porphyrin

The primary role of the ethynyl (B1212043) group in these structures is to serve as a rigid, linear linker that extends the π-electron system of the macrocycle to the appended aryl group. nih.gov Unlike a direct phenyl-macrocycle bond where steric hindrance can cause the phenyl ring to twist out of plane and disrupt conjugation, the alkyne spacer ensures more effective electronic communication. nih.gov This extended conjugation typically leads to significant changes in the molecule's absorption and emission spectra, often causing a red-shift in the Soret and Q-bands of the porphyrin or corrole. nih.gov

Furthermore, the terminal alkyne is a versatile handle for post-synthetic modification. Using reactions like the Sonogashira cross-coupling, the ethynyl-substituted porphyrin or corrole can be coupled with various aryl or vinyl halides. This strategy allows for the attachment of other functional units, such as electron-donating or electron-withdrawing groups, or even other large chromophores, to further tune the electronic properties of the final assembly. nih.gov

Synthesis of Porphyrin and Corrole Derivatives

Precursor for Structurally Diverse Bioactive Analogues (Focus on synthetic methodology, not biological efficacy)

Beyond macrocycles, the aldehyde group is a key starting point for building a wide array of smaller, but structurally complex, molecules.

The Wittig reaction is a powerful and widely used method for converting aldehydes into alkenes, making it an ideal choice for synthesizing stilbene (B7821643) analogues from this compound. nih.govwiley-vch.de In this process, a phosphonium (B103445) ylide, prepared by deprotonating a suitable benzylphosphonium salt with a strong base, acts as the key reagent.

The reaction of this compound with a benzyl-triphenylphosphonium ylide would proceed via the formation of an oxaphosphetane intermediate. youtube.comyoutube.com The collapse of this four-membered ring yields the desired stilbene derivative and triphenylphosphine (B44618) oxide as a byproduct. youtube.com The stereochemical outcome of the reaction (i.e., the ratio of (E)- to (Z)-stilbene isomers) can often be influenced by the nature of the ylide, the reaction conditions, and the presence of salts. A related method, the Horner-Wadsworth-Emmons (HWE) reaction, employs a phosphonate (B1237965) ester and generally favors the formation of the (E)-alkene, providing a high degree of stereocontrol. wiley-vch.de

Table 2: General Scheme for Wittig Reaction

Reactant 1 Reactant 2 Key Intermediate Product

The ethynyl group is not merely a conjugating linker but also an active participant in cyclization reactions. It can serve as a key component in the construction of new heterocyclic rings fused to or appended to the difluorophenyl core. For instance, methodologies exist for the cyclization of terminal alkynes to form thiophene (B33073) rings. One such approach involves the conversion of an ethynylbenzene derivative into a benzo[b]thiophene. elsevierpure.com This transformation highlights the potential of the ethynyl group in this compound to act as a linchpin in building more complex heterocyclic systems, significantly expanding the range of accessible molecular scaffolds from this versatile precursor.

Development of Advanced Functional Materials

The quest for novel materials with superior performance characteristics for applications in electronics, photonics, and displays has driven significant research into organic synthesis. This compound emerges as a pivotal precursor in this endeavor, offering a synthetically adaptable scaffold for constructing sophisticated functional materials.

Synthesis of Mesogenic Compounds for Liquid Crystal Applications

The aldehyde functionality of this compound serves as a convenient starting point for the synthesis of rod-like (calamitic) liquid crystals. Through condensation reactions, such as the formation of Schiff bases, the aldehyde group can be readily converted into a linking unit within a larger mesogenic structure. nih.govmdpi.com The ethynyl group provides a rigid, linear extension to the molecular core, a crucial feature for promoting liquid crystallinity. mdpi.comresearchgate.net This triple bond contributes significantly to the molecule's length-to-breadth ratio and enhances the anisotropy of its electron polarizability, which is fundamental for achieving a liquid crystalline phase. mdpi.com

Furthermore, the ethynyl group can participate in cross-coupling reactions, such as the Sonogashira coupling, to elongate the conjugated system by linking to other aromatic rings. This modular approach allows for the systematic construction of a wide variety of mesogenic structures, including tolanes, which are known for their desirable liquid crystal properties. mdpi.comresearchgate.net The difluoro-substitution pattern on the benzaldehyde (B42025) ring also plays a critical role in influencing the mesomorphic behavior, as will be discussed in the following section.

Design Principles for High Birefringence and Dielectric Anisotropy

The design of liquid crystals for advanced display applications often targets high birefringence (Δn) and a specific dielectric anisotropy (Δε). mdpi.com High birefringence allows for the use of thinner liquid crystal cells, leading to faster switching times, which is critical for next-generation displays. mdpi.com The molecular features of this compound and its derivatives are well-suited to achieving these properties.

High Birefringence (Δn): Birefringence arises from the anisotropy of molecular polarizability. mdpi.com The presence of a long, conjugated π-electron system is a key contributor to high birefringence. mdpi.comresearchgate.net The ethynyl group in this compound extends the conjugation of the aromatic ring, and its linear geometry enhances the polarizability along the long molecular axis. mdpi.com For instance, a benzene (B151609) ring contributes approximately 0.09 to the birefringence, while an ethynyl bridge adds about 0.07. mdpi.com By incorporating this compound into tolane-based or other extended π-systems, molecules with exceptionally high Δn can be synthesized. researchgate.net

Dielectric Anisotropy (Δε): The magnitude and sign of the dielectric anisotropy are governed by the molecule's net dipole moment and its orientation relative to the principal polarizability axis. The two adjacent fluorine atoms in this compound introduce a strong dipole moment perpendicular to the long axis of the molecule. researchgate.netmdpi.com This lateral fluorination is a well-established strategy for inducing a large, positive dielectric anisotropy. researchgate.netmdpi.com A positive Δε is essential for the operation of twisted nematic and in-plane switching liquid crystal displays. The strategic placement of fluorine atoms can also lower melting points and broaden the temperature range of the nematic phase, which are desirable properties for practical applications. researchgate.net

The combination of an extended conjugated core, facilitated by the ethynyl group, and a strong lateral dipole moment from the difluoro-substitution makes derivatives of this compound promising candidates for high-performance liquid crystal mixtures.

Table 1: Influence of Structural Moieties on Liquid Crystal Properties

Molecular FeatureContribution to High Birefringence (Δn)Contribution to Dielectric Anisotropy (Δε)
Ethynyl Group (-C≡C-) Increases molecular length and π-conjugation, significantly enhancing Δn. mdpi.comresearchgate.netMinimal direct impact on Δε, but contributes to the overall molecular shape.
Lateral Difluoro-Substitution Can slightly decrease Δn by increasing molecular width.Induces a strong lateral dipole moment, leading to a large positive Δε. researchgate.netmdpi.com
Terminal Groups (e.g., -CN, -NCS) Can further enhance Δn and influence phase behavior.Strongly influences the magnitude and sign of Δε.
Aromatic Rings (e.g., Benzene) Core components of the rigid mesogen, contributing to Δn. mdpi.comForm the scaffold for attaching polar substituents that determine Δε.

Preparation of Conjugated Polymers and Oligomers for Electronic and Optical Applications

The ethynyl and aldehyde functionalities of this compound make it a valuable monomer for the synthesis of conjugated polymers and oligomers. These materials are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov

The aldehyde group can be utilized in various polymerization reactions, including Wittig-type couplings and Knoevenagel condensations, to form vinylene linkages within the polymer backbone. The ethynyl group can undergo oxidative coupling to produce polydiacetylenes or participate in transition metal-catalyzed polymerizations. The combination of these reactive sites allows for the creation of a diverse range of polymer architectures.

The inclusion of fluorine atoms in conjugated polymers is a widely used strategy to tune their electronic properties. nih.gov The strong electron-withdrawing nature of fluorine lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This can improve the air stability of the polymer and facilitate electron injection and transport in n-type or ambipolar semiconductor devices. nih.gov The fluorination can also influence the polymer's morphology and solubility, which are critical factors for device fabrication and performance. nih.govnih.gov

For instance, the synthesis of fluorinated o-oligophenylene ethynylenes has been shown to enhance chiroptical responses due to arene-perfluoroarene interactions that stabilize folded conformations. acs.org While not a direct application of this compound, this demonstrates the principle that fluorination of ethynyl-containing aromatic systems can lead to desirable properties in optical materials. acs.org Similarly, fluorinated 2D conjugated porous organic polymer films have been developed for applications such as molecular sieving. rsc.org

The aldehyde functionality can also be used to post-functionalize polymers, allowing for the attachment of other chemical groups to further tailor the material's properties for specific optical or electronic applications. researchgate.netnih.govmdpi.com

Table 2: Potential Polymerization Pathways for this compound

Polymerization ReactionFunctional Group(s) InvolvedResulting LinkagePotential Polymer Properties
Wittig Reaction AldehydeVinylene (-CH=CH-)Enhanced conjugation, tunable electronic properties.
Knoevenagel Condensation Aldehydeα,β-Unsaturated systemIntroduction of electron-withdrawing groups, potential for nonlinear optical properties.
Sonogashira Polycondensation Ethynyl, (if converted to a dihalo-monomer)Arylene-ethynyleneHighly conjugated, rigid-rod polymers with good thermal stability and potential for high charge carrier mobility. acs.org
Oxidative Coupling (Glaser-Hay) EthynylDiacetylene (-C≡C-C≡C-)Formation of highly ordered, crystalline polymers with interesting electronic and optical properties.
Cyclotrimerization EthynylBenzene ringCreation of highly branched or cross-linked network polymers.

Computational and Theoretical Investigations of 4 Ethynyl 2,3 Difluorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Ethynyl-2,3-difluorobenzaldehyde. These methods provide insights into the electron distribution, molecular geometry, and energetic landscape, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results. From these calculations, key energetic properties such as the total energy, heat of formation, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be derived. The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

While no specific data exists for this compound, studies on other substituted benzaldehydes have successfully used DFT to correlate electronic properties with observed chemical phenomena.

Ab Initio Methods for Advanced Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can be used to refine the results from DFT. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide more accurate descriptions of electron correlation, which is the interaction between electrons.

For this compound, these advanced calculations would yield highly accurate ground and excited state energies, electron affinities, and ionization potentials. While computationally more demanding, ab initio methods are invaluable for benchmarking DFT results and for investigating systems where electron correlation effects are particularly significant.

Prediction of Spectroscopic Parameters through Computational Chemistry

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules, which can aid in their identification and characterization.

Computational NMR Chemical Shift and Vibrational Frequency Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies is a common application of computational chemistry. Using the optimized geometry from DFT calculations, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) can be calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts, which can be compared with experimental NMR spectra.

Similarly, the calculation of the Hessian matrix (the second derivative of the energy with respect to nuclear coordinates) at the optimized geometry allows for the determination of the vibrational frequencies. These computed frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of the ethynyl (B1212043), carbonyl, and C-F bonds. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.

Simulation of UV-Vis Absorption and Emission Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. By calculating the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. This would allow for the assignment of the observed absorption bands of this compound to specific electronic transitions, such as n → π* or π → π* transitions involving the carbonyl group and the aromatic ring.

Furthermore, computational methods can be used to investigate the properties of the excited states, providing insights into the molecule's potential fluorescence or phosphorescence characteristics.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the aldehyde group relative to the benzene (B151609) ring.

By simulating the molecule's motion at a given temperature, MD can reveal the accessible conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. Conformational analysis helps to identify the low-energy conformers that are most likely to be present under experimental conditions. Studies on other substituted benzaldehydes have shown that the conformational preferences can be significantly influenced by the nature and position of the substituents. rsc.org

Reaction Mechanism Elucidation via Computational Pathways

The elucidation of reaction mechanisms for complex organic molecules like this compound is a significant challenge for experimental chemistry alone. Computational chemistry and theoretical investigations provide a powerful lens to visualize and quantify the energetic and structural changes that occur during a chemical transformation. By modeling reactions at the atomic level, researchers can map out the most probable pathways, identify transient species like transition states, and predict the feasibility and outcomes of reactions before they are ever run in a laboratory.

While specific published computational studies on the reaction mechanisms of this compound are not extensively available, the well-established functional groups of this molecule—an aldehyde, an ethynyl group, and a difluorinated aromatic ring—have been the subject of numerous theoretical investigations in other molecular contexts. These studies provide a robust framework for understanding how this compound is likely to behave and demonstrate the methodologies that would be applied to elucidate its specific reaction pathways.

The primary tool for such investigations is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov DFT calculations, often paired with basis sets like 6-31+G(d) or 6-311++G(d,p), allow for the accurate determination of molecular geometries and energies. nih.govmdpi.com

Hypothetical Reaction Pathway Analysis

To illustrate the process, consider a hypothetical reaction involving the aldehyde functional group of this compound, such as its reaction with an amine to form a Schiff base. Computational studies on similar benzaldehyde (B42025) reactions have successfully identified multiple transition states (TS) along the reaction coordinate. nih.gov For instance, a typical pathway involves:

Nucleophilic attack of the amine on the carbonyl carbon.

A proton transfer step, often involving intermediate species, to form a hemiaminal. researchgate.net

Dehydration of the hemiaminal to yield the final Schiff base product. nih.gov

A hypothetical energy profile for the reaction of this compound with a generic amine (R-NH₂) is presented below. The values are representative of typical data generated in such a study.

Table 1: Hypothetical Calculated Energies for the Reaction of this compound with an Amine
Reaction StepSpeciesDescriptionActivation Energy (kJ/mol)Reaction Energy (kJ/mol)
1TS1Transition state for nucleophilic attack55.2-25.8
INT1Hemiaminal Intermediate
2TS2Transition state for dehydration89.515.3
ProductSchiff Base + H₂O

Investigating the Role of Functional Groups

The ethynyl and difluoro- substituents on the benzaldehyde ring are expected to significantly influence its reactivity. The fluorine atoms are strongly electron-withdrawing, which can make the carbonyl carbon of the aldehyde group more electrophilic and thus more susceptible to nucleophilic attack. methodist.edu The ethynyl group can participate in a variety of reactions, including cycloadditions. nih.gov

Computational studies are particularly adept at exploring these electronic effects. For example, reactivity descriptors derived from DFT calculations, such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω), can be used to quantify the reactivity of the molecule. mdpi.com These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

A comparative computational analysis could, for instance, model a [2+2] cycloaddition reaction involving the ethynyl group. rsc.org By calculating the energy barriers for different approaches and orientations of the reacting molecules, researchers can predict both the rate and the stereoselectivity of the reaction. rsc.org

Table 2: Hypothetical Calculated Reactivity Descriptors
CompoundE(HOMO) (eV)E(LUMO) (eV)Chemical Hardness (η) (eV)Electrophilicity (ω) (eV)
Benzaldehyde-9.71-1.953.882.05
This compound-10.15-2.553.802.68

The data in Table 2, while hypothetical, illustrates how the addition of the ethynyl and difluoro groups lowers the HOMO and LUMO energies and increases the electrophilicity index, suggesting enhanced reactivity compared to unsubstituted benzaldehyde.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 4-ethynyl-2,3-difluorobenzaldehyde can be envisioned through established organometallic cross-coupling reactions. A primary route would likely involve the Sonogashira coupling of a protected acetylene (B1199291) equivalent with a suitable 4-halo-2,3-difluorobenzaldehyde precursor, such as 4-bromo-2,3-difluorobenzaldehyde (B1293408). The development of sustainable catalytic systems for this transformation is a key area of future research. This includes the use of earth-abundant metal catalysts, such as copper or iron, to replace traditional palladium catalysts, and the implementation of green solvents and energy-efficient reaction conditions, like microwave-assisted synthesis.

Another promising avenue lies in the late-stage functionalization of more readily available starting materials. For instance, research could focus on the direct ethynylation of a 2,3-difluorobenzaldehyde (B42452) derivative, potentially through C-H activation strategies. While challenging, this approach would offer a more atom-economical and step-efficient synthesis.

The table below outlines a potential conventional synthetic approach and highlights areas for sustainable innovation.

StepDescriptionConventional MethodSustainable Innovation
1Halogenation of 2,3-difluorobenzaldehydeElectrophilic aromatic brominationC-H activation-based halogenation with reduced waste
2Sonogashira CouplingPalladium-catalyzed coupling with a terminal alkyneUse of copper or other earth-abundant metal catalysts; water as a solvent
3Deprotection (if using a protected alkyne)Removal of silyl (B83357) or other protecting groupsDevelopment of one-pot coupling/deprotection protocols

Advanced Derivatization Strategies for Tailored Functionality

The unique arrangement of functional groups in this compound allows for a multitude of selective derivatization strategies, enabling the creation of complex molecules with tailored properties.

The ethynyl (B1212043) group is a prime handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a wide variety of functionalities, including polymers, biomolecules, and fluorescent tags. Future research will likely focus on developing one-pot reactions where the Sonogashira coupling to form the ethynyl group is immediately followed by a click reaction, streamlining the synthesis of complex derivatives.

The aldehyde group offers a gateway to a vast array of chemical transformations. It can readily undergo condensation reactions with amines to form imines, with hydrazines to form hydrazones, and with hydroxylamines to form oximes. Furthermore, it can participate in various carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, to build more complex carbon skeletons. The development of stereoselective modifications of the aldehyde will be crucial for applications in asymmetric synthesis and chiral materials.

The difluorinated phenyl ring influences the electronic properties of the molecule and provides sites for further functionalization, although its reactivity is modulated by the existing substituents. Nucleophilic aromatic substitution (SNAr) reactions could potentially be explored, although the electron-withdrawing nature of the aldehyde and ethynyl groups would direct substitution to specific positions.

The following table summarizes potential derivatization reactions for each functional group:

Functional GroupReaction TypePotential Products
EthynylCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Triazole-linked conjugates
EthynylGlaser or Hay CouplingSymmetric diynes
AldehydeReductive AminationSubstituted benzylamines
AldehydeWittig ReactionStilbene (B7821643) derivatives
AldehydeKnoevenagel Condensationα,β-Unsaturated carbonyl compounds
Phenyl RingNucleophilic Aromatic Substitution (SNAr)Further substituted phenyl derivatives

Development of New Applications in Materials Science and Chemical Biology (Emphasis on design and chemical properties)

The unique combination of functionalities in this compound makes it a highly promising building block for advanced materials and chemical biology tools.

In materials science , the ethynyl group is a key component for the synthesis of novel polymers and organic frameworks. Polymerization of the ethynyl group can lead to the formation of conjugated polymers with interesting electronic and optical properties, potentially useful in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atoms are known to enhance the stability and modulate the electronic properties of organic materials, making fluorinated polyacetylenes derived from this monomer particularly interesting. Furthermore, the aldehyde functionality can be used to crosslink polymers or to anchor the molecule to surfaces. Covalent Organic Frameworks (COFs) could also be constructed using this molecule as a monomer, leading to materials with high porosity and tailored functionality for applications in gas storage and catalysis.

In chemical biology , the aldehyde can act as a reactive probe for bioconjugation to proteins or other biomolecules containing aminooxy or hydrazine (B178648) functionalities. The fluorine atoms can serve as a valuable label for ¹⁹F NMR spectroscopy, a powerful technique for studying biological systems with minimal background interference. The ethynyl group allows for the attachment of reporter molecules, such as fluorophores or affinity tags, via click chemistry. This dual functionality makes this compound a potential platform for the development of multimodal chemical probes for imaging and proteomics. The inherent properties of polyfluorinated aromatic compounds, such as increased metabolic stability and altered binding affinities, could also be exploited in the design of new bioactive molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of complex molecules like this compound are well-suited for modern automation and flow chemistry techniques. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. rsc.org

Future research will likely focus on developing continuous-flow processes for the synthesis of this key building block. researchgate.net This could involve a multi-step flow sequence where the starting materials are sequentially passed through different reactor coils containing the necessary reagents and catalysts. For instance, a flow setup could be designed to perform the halogenation of 2,3-difluorobenzaldehyde, followed by a Sonogashira coupling in a subsequent reactor. rsc.orgresearchgate.net

Furthermore, automated synthesis platforms can be employed to rapidly explore the derivatization of this compound. By combining robotic liquid handling with high-throughput screening, a large library of derivatives can be synthesized and tested for desired properties in a fraction of the time required for manual synthesis. This approach will be invaluable for accelerating the discovery of new materials and chemical probes based on this versatile scaffold. The integration of flow chemistry with automated platforms will enable the on-demand synthesis of a wide range of functionalized molecules derived from this compound, significantly advancing research in materials science and chemical biology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethynyl-2,3-difluorobenzaldehyde, and what methodological considerations are critical for optimizing yield?

  • Methodology : A common approach involves coupling ethynyl groups to fluorinated benzaldehyde precursors via Sonogashira or similar cross-coupling reactions. For example, substituted benzaldehydes can be refluxed with ethynyl reagents in ethanol with catalytic acetic acid to form the target compound. Reaction time, solvent purity, and temperature control are critical to avoid side reactions (e.g., aldehyde oxidation or ethynyl group decomposition) .
  • Key Data : Ethanol reflux conditions (4 hours) yield solids that are filtered under reduced pressure, with purity verified via LCMS (e.g., m/z 845 [M+H]+ observed in related compounds) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR : Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and 13C^{13}\text{C} NMR to identify aldehyde and ethynyl carbons.
  • HPLC : Retention time analysis (e.g., 1.60 minutes under QC-SMD-TFA05 conditions) ensures purity .
  • LCMS : Monitors molecular ion peaks and fragmentation patterns to validate synthesis .

Q. What role do fluorine atoms play in modulating the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : Fluorine atoms enhance electrophilicity at the benzaldehyde core, facilitating nucleophilic additions. The ortho-fluorine groups sterically hinder undesired side reactions, while the para-ethynyl group acts as a directing group in metal-catalyzed couplings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for fluorinated benzaldehydes in nucleophilic aromatic substitution (NAS) reactions?

  • Contradiction Analysis :

  • Step 1 : Compare solvent systems (e.g., DMF vs. THF) and base strength (K2_2CO3_3 vs. CsF) across studies. Polar aprotic solvents may stabilize transition states differently .
  • Step 2 : Use computational modeling (DFT) to assess electronic effects of fluorine substituents on reaction pathways .
    • Case Study : Conflicting NAS yields in literature may arise from uncontrolled moisture sensitivity of the aldehyde group, necessitating rigorous anhydrous conditions .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

  • Derivatization Approaches :

  • Step 1 : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the meta position to increase electrophilicity for covalent inhibitor design.
  • Step 2 : Replace the ethynyl group with azide for click chemistry applications, leveraging fluorinated aromatic cores to improve metabolic stability .
    • Data Validation : LCMS and in vitro assays (e.g., enzyme inhibition) confirm derivative stability and activity .

Q. How can reaction conditions be optimized to mitigate decomposition of the ethynyl group during prolonged storage or synthesis?

  • Optimization Framework :

  • Stabilization : Store under inert atmosphere (argon) at -20°C to prevent oxidation.
  • Synthesis : Use radical inhibitors (e.g., BHT) during reflux to suppress ethynyl polymerization.
  • Monitoring : Track decomposition via HPLC peak area reduction over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.